3-Bromo-2-chloro-4-(4-chlorophenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-4-(4-chlorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2N/c12-10-9(5-6-15-11(10)14)7-1-3-8(13)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSIOFHVFHQGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727927 | |
| Record name | 3-Bromo-2-chloro-4-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917969-40-5 | |
| Record name | 3-Bromo-2-chloro-4-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis for 3-Bromo-2-chloro-4-(4-chlorophenyl)pyridine
A retrosynthetic analysis of this compound outlines a strategic plan for its synthesis by disconnecting the target molecule into simpler, more readily available starting materials. The most logical disconnections involve the carbon-carbon bond linking the pyridine (B92270) and the chlorophenyl rings, as well as the carbon-halogen bonds on the pyridine core.
The primary disconnection is the aryl-pyridine bond. This C-C bond can be retrosynthetically cleaved via a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach identifies a dihalogenated pyridine, specifically 3-bromo-2-chloro-4-halopyridine (or a related derivative like a boronic ester), and (4-chlorophenyl)boronic acid as key precursors.
Further disconnection of the 3-bromo-2-chloropyridine (B150940) core suggests two main pathways:
Sequential Halogenation : Starting with a simpler pyridine derivative, the chloro and bromo substituents can be introduced in separate steps. The order of these introductions would be critical to ensure correct regioselectivity, which is often a challenge in pyridine chemistry.
Ring Formation : Building the substituted pyridine ring from acyclic precursors through a cyclization reaction. This would involve combining smaller fragments that already contain the necessary substituents or functional groups that can be converted into them.
This analysis highlights that the synthesis can be approached either by functionalizing a pre-existing pyridine ring or by constructing the ring system from the ground up, with transition metal-catalyzed cross-coupling being a crucial final step for introducing the aryl substituent.
Classical Synthetic Approaches for Halogenated Pyridine Ring Systems
Classical methods provide the foundational strategies for synthesizing the halogenated pyridine core required for the target molecule. These approaches primarily involve direct halogenation of the pyridine ring or constructing the ring from acyclic precursors.
Electrophilic and Nucleophilic Halogenation Reactions
The direct halogenation of pyridine rings is a fundamental but often challenging method. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are electronically mismatched processes that typically require harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids. nih.govchemrxiv.org These forceful conditions can limit the scope of the reaction and often lead to mixtures of regioisomers. nih.gov
Electrophilic Halogenation:
Conditions: Direct bromination or chlorination often employs elemental halogens (Br₂ or Cl₂) in the presence of oleum (B3057394) or strong acids at elevated temperatures. nih.govdavuniversity.orggoogle.com
Regioselectivity: Electrophilic attack on an unsubstituted pyridine ring generally favors the 3-position. However, the presence of other substituents can influence the position of halogenation.
Limitations: The low nucleophilicity of the pyridine π-system necessitates aggressive reaction conditions, which may not be compatible with sensitive functional groups. nih.govyoutube.com
Alternative Halogenation Strategies: To overcome the limitations of direct electrophilic halogenation, several alternative strategies have been developed:
Halogenation via Pyridine N-Oxides: The N-oxide derivative of pyridine is more activated towards electrophilic substitution, particularly at the 4-position. nih.gov Subsequent removal of the oxygen atom provides a route to 4-halopyridines.
Metalation-Halogenation: This involves deprotonation of a pyridine C-H bond using a strong base (e.g., lithium diisopropylamide, LDA) followed by quenching with an electrophilic halogen source (e.g., Br₂ or CCl₄). This method's regioselectivity can be controlled by directing groups. nih.govchemrxiv.org
Ring-Opening/Ring-Closing: A novel approach involves the temporary transformation of the pyridine into a more reactive azatriene intermediate (a Zincke imine), which can undergo regioselective halogenation under mild conditions before ring closure to re-form the 3-halopyridine. chemrxiv.org
Ring-Forming Cyclization Methods
Constructing the pyridine ring from acyclic precursors offers a powerful alternative for synthesizing highly substituted pyridines with precise control over the substitution pattern. These methods build the carbon skeleton first and then close the ring through addition/elimination reactions. acsgcipr.org
Condensation Reactions: These are widely used methods where the precursor to cyclization is built from simpler reactive synthons and an amine source. acsgcipr.org
Hantzsch Pyridine Synthesis: Typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with a poly-functionalized carbonyl compound, which directly yields the aromatic pyridine through elimination. acsgcipr.org
[2+2+2] Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloaddition of alkynes and a nitrile is a sophisticated method for the de novo construction of pyridine rings. rsc.org This approach allows for the assembly of complex pyridines under mild conditions and can control the substitution pattern effectively. rsc.org
These cyclization strategies provide a versatile toolkit for assembling the core of this compound, potentially incorporating the necessary halogen and aryl groups from the start.
Transition Metal-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridine rings and represent the most efficient strategy for forming the aryl-pyridine bond in the target molecule. rsc.org Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.
Suzuki-Miyaura Coupling for Aryl-Pyridine Bond Formation
The Suzuki-Miyaura coupling is one of the most valuable methods for constructing C(sp²)–C(sp²) bonds, making it ideal for linking the (4-chlorophenyl) group to the 4-position of the pyridine ring. cdnsciencepub.comnih.gov The reaction typically involves the coupling of a heteroaryl halide (e.g., 4-bromo- or 4-chloro-pyridine derivative) with an arylboronic acid or its ester derivative. cdnsciencepub.comnih.gov
Challenges in coupling 2-halopyridines can arise from the Lewis basic nitrogen atom binding to the metal catalyst, thereby inhibiting reactivity. nih.gov However, the development of highly active catalyst systems with specific ligands has largely overcome these issues. nih.gov
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). cdnsciencepub.comnih.gov |
| Ligand | RuPhos, SPhos, PPh₃, Phosphite or phosphine (B1218219) oxide ligands | Stabilizes the palladium center, enhances reactivity, and influences reaction scope. cdnsciencepub.comnih.gov |
| Base | Na₃PO₄, K₃PO₄, Cs₂CO₃, KF | Promotes the transmetalation step. cdnsciencepub.comnih.gov |
| Solvent | Dioxane, Toluene, Isopropanol/Water | Solubilizes reactants and influences reaction rate and yield. cdnsciencepub.comrsc.org |
This methodology offers a robust and versatile route to the target compound, starting from a suitable dihalopyridine and 4-chlorophenylboronic acid.
Heck, Sonogashira, and Stille Coupling Applications
While the Suzuki-Miyaura reaction is the most direct method for installing the aryl group in the target molecule, other cross-coupling reactions offer powerful options for further functionalization of the pyridine core. rsc.org
Heck Reaction: This reaction couples an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.org It could be used to introduce alkenyl substituents onto the pyridine ring, which could then be further modified. The reaction is a synthetically important C-C bond-forming reaction. researchgate.net
Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. scirp.orgwikipedia.org It is highly effective for synthesizing alkynylpyridines, which are versatile intermediates for creating more complex heterocyclic structures. scirp.orgresearchgate.net
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) compound. wikipedia.org It is a versatile C-C bond-forming reaction with high functional group tolerance and is effective for creating aryl-pyridine linkages. rsc.orgorganic-chemistry.org A key drawback is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org
These transition metal-catalyzed reactions provide a powerful and modular platform for the synthesis and diversification of complex molecules like this compound.
Palladium-Catalyzed Imine Hydrolysis in Pyridine Derivative Synthesis
The synthesis of functionalized pyridine derivatives can sometimes involve unexpected yet insightful reaction pathways. One such phenomenon is the palladium-catalyzed hydrolysis of imines (Schiff bases), particularly during cross-coupling reactions. Research has shown that when Schiff bases containing a pyridine moiety are subjected to Suzuki coupling reaction conditions with aryl or heteroaryl boronic acids, the imine linkage can be hydrolyzed. nih.govnih.gov
A key study demonstrated that coupling a Schiff base derived from 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde with various boronic acids using a Pd(PPh₃)₄ catalyst resulted in products where the imine bond was cleaved. nih.gov Control experiments revealed that this hydrolysis is dependent on both the palladium catalyst and the presence of the pyridine group itself. nih.gov A similar Schiff base lacking the pyridine moiety did not undergo hydrolysis under the same Suzuki coupling conditions. nih.gov
Density Functional Theory (DFT) calculations have provided mechanistic insights, suggesting that the pyridine nitrogen atom is crucial for the hydrolysis to occur. nih.govnih.gov The proposed pathway involves the coordination of the palladium catalyst with the nitrogen atoms of both the imine and the pyridine ring. This coordination facilitates the hydrolytic cleavage of the C=N bond. researchgate.net This catalytic hydrolysis represents a notable consideration in synthetic design, as imines are often used as directing groups or key intermediates in the assembly of heterocyclic systems. While not a direct method for constructing the target molecule, this reactivity pattern is a critical consideration when designing multi-step syntheses involving palladium catalysis and pyridine-containing imines.
Advanced Synthetic Protocols for Regioselective Functionalization
Achieving the precise substitution pattern seen in this compound requires highly regioselective functionalization methods. The inherent electronic properties of the pyridine ring often make direct C-H functionalization at specific positions, like the meta-position, challenging. snnu.edu.cnresearchgate.net Advanced protocols have been developed to overcome these challenges.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings, including pyridine. znaturforsch.comacs.org This technique involves the use of a directing metalation group (DMG) that positions a strong base to deprotonate a specific, adjacent C-H bond. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent.
For pyridines, which are electron-deficient, this process can be complicated by the potential for nucleophilic addition of the organometallic base to the ring. znaturforsch.comharvard.edu However, the use of appropriate directing groups and specialized bases can lead to efficient and highly regioselective metalation. harvard.edu
Common bases used for the lithiation of pyridines include lithium diisopropylamide (LDA). znaturforsch.com More recently, hindered amide bases such as (TMP)₂Mg·2LiCl (TMP = 2,2',6,6'-tetramethylpiperidyl) have been developed to allow for deprotonation in the presence of sensitive functional groups like esters or nitriles. snnu.edu.cnharvard.edu
The choice of directing group is critical for controlling the site of metalation. By strategically placing a DMG, chemists can functionalize positions that are otherwise difficult to access, providing a systematic route to polysubstituted pyridines. acs.org For instance, a directing group at the 2-position can direct metalation to the 3-position, and a group at the 3-position can direct to the 4-position. This methodology is central to building complex substitution patterns like that of the target compound.
Table 1: Bases Used in Directed Metalation of Pyridines
| Base | Common Abbreviation | Characteristics | Reference |
|---|---|---|---|
| Lithium diisopropylamide | LDA | Strong, non-nucleophilic base; widely used for lithiation. | znaturforsch.com |
| n-Butyllithium / t-Butyllithium | n-BuLi / t-BuLi | Strong organolithium reagents; can cause side reactions with pyridines. | harvard.edu |
| (TMP)₂Mg·2LiCl | Knochel-Hauser Base | Milder magnesiated base; shows high functional group tolerance. | snnu.edu.cn |
| TMPMgCl·LiCl | Knochel-Hauser Base | Milder magnesiated base; effective for electron-poor heteroarenes. | harvard.edu |
Photo- and Electro-Chemical Synthesis Pathways
Modern synthetic chemistry has increasingly turned to photo- and electro-chemical methods to access novel reactivity and functionalization patterns. These approaches offer alternative pathways for activating pyridine rings.
Photochemical Synthesis: Photochemical methods can generate highly reactive intermediates under mild conditions. One reported strategy involves the photochemical functionalization of pyridines with radicals. acs.org In this process, a pyridinium (B92312) ion undergoes single-electron reduction to form a pyridinyl radical, which can then couple effectively with other radical species, such as those derived from allylic C-H bonds. acs.org This mechanism provides a distinct positional selectivity that differs from classical Minisci-type reactions, offering new avenues for C(sp²)–C(sp³) bond formation on the pyridine core. acs.org
Electrochemical Synthesis: Electrochemical methods provide a reagent-free way to perform redox reactions, offering a high degree of control over reaction conditions. The electrochemical properties of pyridine derivatives have been studied, and these techniques can be applied to their synthesis and functionalization. nih.govresearchgate.net For example, C5-selective bromination of 2-aminopyridines has been achieved using a bromide salt under oxidative electrochemical conditions. snnu.edu.cn This approach avoids the use of stoichiometric chemical oxidants, aligning with the principles of green chemistry. The design of pyridine-based dyes and investigation of their electrochemical properties via cyclic voltammetry further underscores the utility of electrochemistry in modifying and understanding these heterocyles. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com These principles can be applied to the synthesis of complex molecules like this compound.
Traditional methods for synthesizing pyridine and its derivatives often involve hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry offers several alternatives:
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. mdpi.comrasayanjournal.co.in This technique reduces energy consumption and can minimize the formation of byproducts.
Ultrasonic Synthesis: Sonication provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields. One-pot syntheses of pyrimidine (B1678525) derivatives have been successfully carried out under ultrasound irradiation, demonstrating an effective and environmentally friendly approach. rasayanjournal.co.in
Solvent-Free and Alternative Solvent Systems: A major source of waste in chemical synthesis is the use of volatile organic solvents. ejcmpr.com Performing reactions under solvent-free conditions, such as through mechanochemical grinding or ball milling, can eliminate this waste stream entirely. rasayanjournal.co.in When a solvent is necessary, "green solvents" like water or ionic liquids are preferred alternatives to traditional hazardous solvents. rasayanjournal.co.in
Catalysis: The use of recyclable catalysts, including metal-based or organocatalysts, is a cornerstone of green chemistry. mdpi.com Catalytic reactions are more atom-economical than stoichiometric processes and reduce the generation of waste.
By integrating these green chemistry approaches, the synthesis of this compound and other complex pharmaceuticals can be made more sustainable and environmentally benign. mdpi.commdpi.com
Table 2: Green Chemistry Methodologies in Heterocyclic Synthesis
| Methodology | Principle | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave radiation for efficient heating. | Faster reaction rates, higher yields, reduced energy use. | mdpi.com |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to induce cavitation. | Enhanced reaction rates, improved yields, environmentally friendly. | rasayanjournal.co.in |
| Solvent-Free Reactions | Conducting reactions without a solvent medium (e.g., grinding). | Eliminates solvent waste, simplifies workup, high efficiency. | mdpi.comrasayanjournal.co.in |
| Use of Green Solvents | Employing environmentally benign solvents like water or ionic liquids. | Reduced toxicity and environmental impact. | rasayanjournal.co.in |
| Green Catalysis | Using recyclable or non-toxic catalysts. | High atom economy, reduced waste, prevents use of hazardous reagents. | mdpi.com |
Derivatization and Structural Modification Studies
Design and Synthesis of Analogues and Homologues of 3-Bromo-2-chloro-4-(4-chlorophenyl)pyridine
The synthesis of analogues and homologues of this compound can be strategically designed to probe structure-activity relationships (SAR). This typically involves the modification of the pyridine (B92270) core and the pendant chlorophenyl ring. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, with the bromine at the 3-position being more reactive than the chlorine at the 2-position under many conditions. rsc.org
For instance, the Suzuki-Miyaura coupling can be employed to introduce a variety of aryl and heteroaryl groups at the 3-position, while leaving the 2-chloro substituent intact for potential subsequent modifications. nih.gov Similarly, Sonogashira coupling can be used to install alkyne moieties, and Buchwald-Hartwig amination allows for the introduction of diverse amino groups.
Below is a representative table of analogues that could be synthesized from this compound using palladium-catalyzed cross-coupling reactions.
| Derivative | Reactant | Catalyst | Base | Solvent | Reaction Type |
| 2-Chloro-3-(thiophen-2-yl)-4-(4-chlorophenyl)pyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Suzuki-Miyaura |
| 2-Chloro-3-(phenylethynyl)-4-(4-chlorophenyl)pyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Sonogashira |
| N-Benzyl-2-chloro-4-(4-chlorophenyl)pyridin-3-amine | Benzylamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | Buchwald-Hartwig |
| 2-Chloro-3-(1H-indol-5-yl)-4-(4-chlorophenyl)pyridine | Indole-5-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | Suzuki-Miyaura |
This table presents hypothetical examples based on established cross-coupling methodologies for similar substrates.
Rational Exploration of Bioisosteric Replacements within the Pyridine and Phenyl Moieties
Bioisosteric replacement is a key strategy in drug design to modulate the biological activity, selectivity, and pharmacokinetic properties of a lead compound. nih.govmdpi.com For this compound, bioisosteric replacements can be considered for both the pyridine core and the 4-chlorophenyl group.
The 4-chlorophenyl moiety can be replaced with other substituted phenyl rings or different aromatic systems to explore the impact of electronic and steric effects. For example, replacing the chloro substituent with a trifluoromethyl group can significantly alter the electronic properties and lipophilicity.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Pyridine | Pyrimidine (B1678525) | Modulate hydrogen bonding and pKa |
| Pyridine | Benzonitrile | Mimic polarity and hydrogen bond accepting ability researchgate.net |
| 4-Chlorophenyl | 4-Trifluoromethylphenyl | Increase lipophilicity and electron-withdrawing character |
| 4-Chlorophenyl | Thiophen-2-yl | Introduce a different heteroaromatic ring system |
This table provides examples of potential bioisosteric replacements.
Construction of Diverse Chemical Libraries Based on the this compound Scaffold
The selective reactivity of the halogen atoms on the this compound scaffold makes it an excellent starting point for the construction of diverse chemical libraries for high-throughput screening. A sequential cross-coupling strategy can be envisioned where the more reactive C-Br bond at the 3-position is first functionalized, followed by modification at the C-Cl bond at the 2-position under more forcing conditions. rsc.org
For example, a library of compounds can be generated by first performing a Suzuki coupling at the 3-position with a set of diverse boronic acids. The resulting 2-chloro-3-aryl-4-(4-chlorophenyl)pyridine intermediates can then be subjected to a second diversification step, such as a Buchwald-Hartwig amination at the 2-position with a library of amines. This approach allows for the rapid generation of a large number of structurally diverse molecules from a common intermediate.
Stereochemical Control in Derivative Synthesis and Chiral Induction
While the parent compound, this compound, is achiral, the introduction of chiral centers can be achieved through various synthetic strategies, leading to enantiomerically enriched or pure derivatives. This is particularly relevant if the target application involves interaction with a chiral biological system.
Stereochemical control can be achieved by using chiral reagents or catalysts in the derivatization process. For instance, in a Buchwald-Hartwig amination, the use of chiral phosphine (B1218219) ligands on the palladium catalyst can induce asymmetry in the product if a prochiral amine is used. Similarly, if a substituent introduced via a cross-coupling reaction contains a stereocenter, diastereomeric products may be formed, which could potentially be separated by chromatography.
Palladium-catalyzed cascade reactions, such as cyclocarbopalladation followed by a cross-coupling reaction, can also be employed to generate complex heterocyclic systems with defined stereochemistry. nih.gov
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage of the synthesis, enabling rapid exploration of SAR. worktribe.comresearchgate.net For the this compound scaffold, LSF could be applied to introduce further diversity.
One potential LSF approach is C-H activation. While the pyridine ring is generally electron-deficient, directed C-H activation methodologies could potentially be employed to functionalize the C-H bonds at positions 5 or 6. Another strategy involves the conversion of one of the existing functional groups. For example, a cyano group introduced via a cross-coupling reaction could be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification.
Furthermore, tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr) has been demonstrated as an effective late-stage functionalization strategy for multisubstituted pyridines. nih.gov This could potentially be applied to the derivatives of this compound to introduce a range of functional groups at positions alpha to the nitrogen. berkeley.edu
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Studies for Electronic Structure and Reactivity Predictions
No published studies were identified that specifically applied quantum mechanical methods to predict the electronic structure and reactivity of 3-Bromo-2-chloro-4-(4-chlorophenyl)pyridine.
A thorough search of scientific literature did not uncover any studies that have performed DFT calculations on this compound to determine its optimized geometry, electronic properties, or spectroscopic characteristics.
There is no available research detailing the use of ab initio methods for the computational analysis of this compound.
Molecular Modeling and Simulation Approaches
Specific molecular modeling and simulation studies, such as molecular docking and molecular dynamics, for this compound have not been reported in the accessible literature.
No molecular docking studies investigating the potential binding of this compound to any specific biological targets have been published.
The scientific literature lacks any reports on molecular dynamics simulations conducted to analyze the conformational flexibility or binding energetics of this compound.
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other reactivity descriptors for this compound has not been documented in published research.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue denotes areas of positive potential, indicating sites for nucleophilic attack. researchgate.net Green and yellow represent regions with near-zero or intermediate potential, respectively.
For this compound, a theoretical MEP analysis would likely reveal several key features. The nitrogen atom of the pyridine (B92270) ring is expected to be a region of significant negative potential (red) due to the presence of its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the pyridine and phenyl rings would exhibit positive potential (blue).
Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound This table is a theoretical prediction based on general principles of computational chemistry for similar molecules, as specific data for the target compound is not available.
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Pyridine Nitrogen | Negative (Red) | Susceptible to electrophilic attack and protonation. |
| Hydrogen Atoms | Positive (Blue) | Potential sites for nucleophilic interaction. |
| Halogen Atoms (Br, Cl) | Potentially positive (σ-hole) | Can participate in halogen bonding. |
| Aromatic Rings | Generally negative (π-electron cloud) | Can interact with electrophiles. |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including optical switching and data storage. nih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. Key parameters for assessing NLO activity include the first hyperpolarizability (β) and the second hyperpolarizability (γ).
For a molecule to exhibit significant NLO properties, it often possesses a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. nih.govrsc.org This arrangement facilitates intramolecular charge transfer (ICT), which is crucial for a large NLO response.
In the case of this compound, the pyridine ring can act as an electron-withdrawing group, while the 4-chlorophenyl substituent can have a modest electron-donating or -withdrawing effect depending on its interaction with the pyridine ring. The bromine and chlorine atoms on the pyridine ring are generally electron-withdrawing, which would further influence the electronic properties.
A computational study of this molecule's NLO properties would involve calculating the hyperpolarizabilities. The results would depend on the extent of ICT within the molecule. While the base structure may not have a classic strong push-pull character, substitutions on the phenyl ring could be explored computationally to enhance its NLO response. For instance, adding a strong electron-donating group to the phenyl ring could create a more pronounced push-pull system and potentially lead to a higher first hyperpolarizability value. mdpi.com
Table 2: Theoretical NLO Properties of Substituted Phenylpyridines This table presents hypothetical data to illustrate how substitutions might influence NLO properties, as specific data for this compound is unavailable.
| Compound | Substituent on Phenyl Ring | Predicted First Hyperpolarizability (β) (a.u.) | Predicted NLO Activity |
| This compound | -Cl | Low to Moderate | Modest |
| Analogue 1 | -NO₂ (Electron-withdrawing) | Low | Low |
| Analogue 2 | -NH₂ (Electron-donating) | Moderate to High | Enhanced |
| Analogue 3 | -N(CH₃)₂ (Strong electron-donating) | High | Significant |
In Silico Screening and Virtual Library Design for Analogues
In silico screening and the design of virtual libraries are powerful computational strategies in modern drug discovery and materials science. cmjpublishers.comnih.gov These approaches allow for the rapid evaluation of large numbers of molecules for their potential biological activity or material properties, saving significant time and resources compared to traditional experimental screening. auctoresonline.org
For this compound, a virtual library of analogues could be designed to explore the structure-activity relationship (SAR) for a particular target or to optimize a desired property. nih.gov This process typically involves defining a core scaffold, in this case, the 3-bromo-2-chloro-4-phenylpyridine core, and then systematically modifying the substituents at various positions.
The design of a virtual library would begin with the enumeration of a diverse set of building blocks, such as different substituents for the phenyl ring or alternative halogen patterns on the pyridine ring. malariaworld.org These building blocks would then be computationally combined to generate a large library of virtual compounds. uni-muenchen.de
Once the virtual library is created, in silico screening methods, such as molecular docking, can be employed to predict the binding affinity of each analogue to a specific biological target, for instance, a protein kinase or receptor. nih.govtandfonline.comacs.org Other computational tools can be used to predict ADME (absorption, distribution, metabolism, and excretion) and toxicity properties, helping to prioritize compounds with favorable drug-like characteristics. nih.gov This multi-parameter optimization allows for the identification of a smaller, more promising set of analogues for chemical synthesis and experimental testing. acs.org The insights gained from such a computational approach can significantly accelerate the discovery of new lead compounds. cmjpublishers.com
Exploration of Biological Activities and Molecular Mechanisms
In Vitro Biological Evaluation Methodologies for Target Identification
To elucidate the biological potential of 3-Bromo-2-chloro-4-(4-chlorophenyl)pyridine, a variety of in vitro assays are employed. These methodologies are crucial for identifying initial biological activities and narrowing down potential molecular targets. Given its structural features, which are common in anticancer and antimicrobial agents, a standard screening panel would likely include enzyme inhibition, receptor binding, cell-based, and antimicrobial assays. mdpi.comnih.govtandfonline.com
Enzyme Inhibition Assays: Many pyridine (B92270) derivatives are known to target specific enzymes. For a compound like this compound, assays against kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Vaccinia-Related Kinase 1 (VRK1), could be relevant, as these are often implicated in cancer progression. mdpi.comnih.gov Dihydrofolate reductase is another potential target, particularly for assessing antimalarial activity. nih.gov These assays typically measure the compound's ability to inhibit the catalytic activity of a purified enzyme, often by monitoring the conversion of a substrate to a product.
Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. Radioligand binding assays are commonly used, where the test compound's ability to displace a known, radioactively labeled ligand from its receptor is measured. nih.govnih.gov For pyridine derivatives, adenosine (B11128) receptors (A1, A2A, A3) have been identified as potential targets. nih.govnih.gov
Antimicrobial Assays: The presence of halogens often confers antimicrobial properties. mdpi.com Standard methods like broth microdilution or agar (B569324) well diffusion are used to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). nih.govmdpi.com
| Assay Type | Purpose | Example Target/System | Typical Endpoint Measured |
|---|---|---|---|
| Enzyme Inhibition Assay | To measure direct inhibition of enzyme activity. | Kinases (e.g., VEGFR-2, VRK1), Dihydrofolate Reductase | IC₅₀ (concentration for 50% inhibition) |
| Receptor Binding Assay | To determine the affinity of the compound for a receptor. | Adenosine Receptors (A₁, A₂ₐ, A₃) | Kᵢ (inhibition constant) |
| Cell-Based Proliferation Assay (e.g., MTT) | To assess the effect on cancer cell growth. | Human Cancer Cell Lines (e.g., MCF-7, A549, HepG2) | GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ |
| Antimicrobial Susceptibility Test | To determine antimicrobial efficacy. | Bacterial and Fungal Strains | Minimum Inhibitory Concentration (MIC) |
Identification and Validation of Potential Biological Targets
Based on the activities of structurally similar pyridine derivatives, several potential biological targets can be hypothesized for this compound. The 4-arylpyridine scaffold is a key feature in many kinase inhibitors. nih.gov
Protein Kinases: The substitution pattern of the compound makes it a candidate for targeting protein kinases. For instance, compounds with a 4-aryl-1H-pyrrole[2,3-b]pyridine scaffold have been identified as potential B-Raf inhibitors. nih.gov Similarly, other pyridine-based molecules have shown inhibitory activity against kinases like VEGFR-2 and VRKs. mdpi.comacs.orgresearchgate.net Validation of a kinase as a target would involve confirming direct binding and inhibition in enzymatic assays, followed by demonstrating that the compound's cellular effects are consistent with the inhibition of that specific kinase pathway.
Tubulin: A significant number of pyridine-containing heterocyclic compounds exert their anticancer effects by inhibiting tubulin polymerization. nih.gov Molecular docking studies on similar compounds have shown favorable binding at the colchicine-binding site of tubulin. mdpi.com Target validation would involve in vitro tubulin polymerization assays to confirm that the compound directly interferes with microtubule formation at relevant concentrations.
Adenosine Receptors: Studies have shown that certain 1,4-dihydropyridine (B1200194) and pyridine derivatives can bind to adenosine receptors, with some showing selectivity for the A3 subtype. nih.govnih.gov
MAPK Pathway Proteins: A network pharmacology approach for a complex pyridine derivative identified ERK1/2 and MEK1, key components of the MAPK signaling pathway, as potential molecular targets in mediating apoptosis in non-small-cell lung cancer. mdpi.com
Validation of these potential targets is a multi-step process. It begins with initial screening (as described in 6.1), proceeds to molecular docking simulations to predict binding modes, and is confirmed through direct binding assays (e.g., Isothermal Titration Calorimetry) and cellular thermal shift assays. Further validation involves demonstrating a correlation between target inhibition and the observed cellular phenotype.
Mechanistic Studies of Molecular Interaction at the Cellular and Sub-Cellular Levels
Understanding how this compound interacts at a molecular level is key to explaining its biological effects. If the target is a protein kinase, the compound likely acts as an ATP-competitive inhibitor, occupying the ATP-binding site. The pyridine nitrogen can form crucial hydrogen bonds with hinge region residues of the kinase, a common interaction for this class of inhibitors. acs.orgchemrxiv.org The aryl group at the 4-position and the halogens can engage in hydrophobic and halogen bonding interactions within the active site, contributing to binding affinity and selectivity. acs.org
If the compound targets tubulin, it would likely bind to the colchicine (B1669291) site, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. nih.govarabjchem.org
At the cellular level, the compound must first cross the cell membrane to reach its intracellular targets. The lipophilicity imparted by the halogen and phenyl groups would facilitate passive diffusion across the membrane. nih.gov Once inside, the compound's engagement with its target (e.g., a kinase or tubulin) triggers a cascade of downstream signaling events. For example, inhibition of a pro-survival kinase like B-Raf or VEGFR-2 would disrupt signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis. mdpi.comnih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Positional Isomer Effects on Activity
The relative positions of the substituents on the pyridine ring are critical for biological activity.
Position 4: The 4-position of the pyridine ring is often crucial for activity. Studies on 1,4-dihydropyridines have shown that an aryl group at this position is a fundamental requirement for optimal receptor-binding activity. researchgate.net This aligns with the structure of the title compound, which features a 4-chlorophenyl group at this key position. Permeability studies also show a significant difference between 3-phenyl and 4-phenyl substitution, with the 4-phenyl isomer having higher permeability. nih.gov
Positions 2 and 3: Nucleophilic substitution reactions on the pyridine ring are most favorable at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged intermediate. quimicaorganica.orgwikipedia.org Reactions at the 3-position are significantly slower. quimicaorganica.org Consequently, the placement of the chloro group at position 2 makes it a potential site for metabolic modification or a key interaction point with a biological target. The bromine at position 3 is less reactive but contributes significantly to the electronic and steric profile of the molecule. nih.gov The arrangement of substituents in a specific isomeric form can drastically alter the molecule's shape and its fit within a target's binding site.
Influence of Halogen Substituents on Biological Profiles
Halogen atoms play a multifaceted role in modulating the biological activity of pyridine derivatives.
Lipophilicity and Permeability: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach intracellular targets. researchgate.net However, this effect is not always straightforward; for instance, a 3-chloro substituent was found to decrease pyridine permeability compared to the unsubstituted parent compound. nih.gov
Metabolic Stability: The introduction of halogens can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. researchgate.net
Direct Target Interactions: Halogens can participate in specific non-covalent interactions, such as halogen bonding, with biological targets. mdpi.com These interactions can significantly contribute to binding affinity and selectivity. The presence of both bromine and chlorine atoms in this compound, along with the chlorine on the phenyl ring, provides multiple opportunities for such interactions.
Electronic Effects: As electronegative atoms, halogens withdraw electron density from the pyridine ring, influencing its reactivity and pKa. This can affect how the molecule interacts with its biological target.
Contradictory Effects: It is important to note that the effect of halogens can be context-dependent. While often enhancing activity, some studies have reported that pyridine derivatives with halogen atoms exhibit lower antiproliferative activity compared to those with other functional groups like -OMe or -OH. mdpi.comnih.gov
| Structural Feature | General Observation | Potential Impact on this compound |
|---|---|---|
| Aryl Group at C4 | Often essential for high affinity and activity. researchgate.net | The 4-(4-chlorophenyl) group is likely a key determinant of the compound's primary biological activity. |
| Halogen at C2 | Serves as a reactive site for nucleophilic substitution and a potential interaction point. quimicaorganica.org | The 2-chloro group could be involved in binding to a target or be a site of metabolic transformation. |
| Halogen at C3 | Less reactive but influences the electronic and steric properties of the ring. nih.gov | The 3-bromo group modifies the overall shape and electronic distribution, potentially enhancing binding affinity. |
| Halogen on Phenyl Ring | Modifies lipophilicity and can participate in halogen bonding. mdpi.com | The 4-chloro substituent on the phenyl ring increases lipophilicity and provides an additional site for target interaction. |
Development of Molecular Probes for Chemical Biology Research
Molecular probes are essential tools for studying biological systems. Fluorescent probes, in particular, allow for the visualization and tracking of specific molecules or processes within living cells. The structural framework of this compound makes it a potential starting point for the development of such probes.
Pyridine-based structures have been successfully used to create fluorescent probes for various applications. nih.gov For example, by incorporating a fluorophore or a reactive group for conjugation, derivatives of this compound could be designed to:
Label a Specific Target: If a high-affinity biological target is identified (e.g., a specific kinase), the pyridine scaffold can be modified with a fluorescent dye (like BODIPY) or a biotin (B1667282) tag. nih.gov This would create a probe to visualize the target's localization in cells or to facilitate its purification.
Serve as a Bioimaging Agent: The inherent properties of some substituted pyridines can be exploited. For example, certain pyridine-based systems exhibit aggregation-induced emission, making them suitable for imaging specific cellular components like lipid droplets.
Act as a Reactive Probe: The 2-chloro position is susceptible to nucleophilic substitution, which could be utilized to design activity-based probes that covalently label their target.
The development of a molecular probe from this scaffold would involve synthesizing derivatives that retain high affinity for the biological target while incorporating the necessary reporter or reactive moiety. Such probes would be invaluable for further elucidating the compound's mechanism of action and for broader applications in chemical biology research. acs.orgnih.gov
Potential Applications and Future Research Directions
Role as a Privileged Scaffold in Advanced Drug Discovery Research
The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. rsc.orgroutledge.com The incorporation of halogen atoms and a phenyl group, as seen in 3-bromo-2-chloro-4-(4-chlorophenyl)pyridine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of molecules. nih.gov The chlorine and bromine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the lipophilic nature of the halogenated phenyl group can enhance membrane permeability and oral bioavailability.
The differential reactivity of the C-Br and C-Cl bonds offers a distinct advantage for the synthesis of complex molecular architectures through sequential and site-selective cross-coupling reactions. This allows for the generation of diverse libraries of compounds for screening against various biological targets. For instance, the bromine atom can be selectively targeted in Suzuki or Stille couplings, leaving the chlorine atom intact for subsequent functionalization. This strategic derivatization is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. chemimpex.com The 4-(4-chlorophenyl) substituent itself is a common feature in many biologically active molecules, suggesting that this pyridine derivative could serve as a valuable starting material for the synthesis of novel therapeutic agents. mdpi.commdpi.com
Table 1: Potential Therapeutic Areas for Derivatives of this compound
| Therapeutic Area | Rationale |
|---|---|
| Oncology | Pyridine-based compounds have shown significant anticancer activity. mdpi.comwhiterose.ac.uk The scaffold can be elaborated to target various kinases or other cancer-related proteins. |
| Infectious Diseases | Halogenated heterocycles are known to possess antimicrobial and antiviral properties. mdpi.comgoogle.com |
| Neurological Disorders | The pyridine nucleus is present in drugs targeting the central nervous system. |
| Inflammatory Diseases | Phenylpyridine derivatives have been explored as anti-inflammatory agents. |
Emerging Applications in Materials Science
The rigid, planar structure of the phenylpyridine core, combined with the influence of halogen substituents on electronic properties and intermolecular interactions, makes this compound a promising candidate for applications in materials science.
Organic Light-Emitting Diodes (OLEDs): Phenylpyridine derivatives are widely used as ligands in iridium(III) complexes that serve as highly efficient phosphorescent emitters in OLEDs. researchgate.netrsc.orgskku.edu The electronic properties of the phenylpyridine ligand can be tuned by substituents to achieve desired emission colors and device performance. The halogen atoms on the pyridine ring of the target compound can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, potentially leading to new emitters with improved quantum efficiencies and stability. rsc.org Furthermore, the bromo and chloro groups provide synthetic handles for attaching other functional groups to tailor the material's properties for specific device architectures. nih.gov
Liquid Crystals: The elongated, rigid shape of 4-phenylpyridine (B135609) derivatives is a key feature for the formation of liquid crystalline phases. ntu.ac.uknih.gov Halogen atoms can enhance the polarizability and intermolecular interactions, such as halogen bonding, which can influence the mesophase stability and transition temperatures. rsc.orgwhiterose.ac.uk By systematically modifying the this compound scaffold, for example, through the introduction of flexible alkyl chains via cross-coupling reactions, it may be possible to design novel liquid crystalline materials with specific properties for display technologies or other optical applications. mdpi.com
Polymers: The difunctional nature of the compound, with two reactive halogen sites, allows it to be used as a monomer in the synthesis of novel polymers. Poly(phenylpyridine)s are a class of polymers with interesting optical and electronic properties. The incorporation of halogen atoms into the polymer backbone could enhance properties such as thermal stability and flame retardancy.
Development of Advanced Analytical Techniques for Compound Characterization and Quantitation in Complex Matrices
The accurate characterization and quantification of this compound and its derivatives in complex matrices, such as biological fluids or environmental samples, are crucial for both pharmaceutical development and materials science research. Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of halogenated aromatic compounds. researchgate.net For complex matrices, a multi-step process involving extraction, cleanup, and determination is often necessary. cdc.gov Solid-phase extraction (SPE) can be employed to isolate the compound of interest from the sample matrix, followed by a cleanup step using techniques like gel permeation chromatography or silica (B1680970) gel chromatography to remove interfering substances. cdc.gov High-resolution gas chromatography (HRGC) is essential for separating the target analyte from closely related compounds. nih.gov
For non-volatile derivatives, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or a UV detector would be the method of choice. The development of specific extraction and chromatographic methods tailored to the physicochemical properties of this compound and its metabolites or degradation products will be essential for its future applications. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is a critical step in ensuring the reliability of the analytical data. revistabiomedica.org
Table 2: Key Analytical Techniques for the Characterization of this compound
| Technique | Application |
|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of the compound and its volatile derivatives. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile derivatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the compound and its reaction products. |
| X-ray Crystallography | Determination of the three-dimensional molecular structure in the solid state. |
Integration with High-Throughput Screening and Combinatorial Chemistry in Research Pipelines
The synthetic versatility of this compound makes it an ideal starting material for the generation of chemical libraries using combinatorial chemistry approaches. routledge.comnih.govwikipedia.org By employing automated synthesis platforms, large numbers of derivatives can be prepared in a parallel fashion. americanpeptidesociety.org The differential reactivity of the C-Br and C-Cl bonds can be exploited to introduce a wide range of chemical diversity into the molecular scaffold.
These libraries can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities or material properties. For example, in drug discovery, libraries of derivatives could be screened against a panel of protein targets to identify potential new drug candidates. In materials science, the optical and electronic properties of a library of derivatives could be rapidly assessed to identify promising new materials for OLEDs or other applications. The integration of combinatorial synthesis and HTS can significantly accelerate the pace of research and development. nih.gov
Investigation of Unexplored Reactivity and Novel Derivatization Pathways
While the Suzuki and other palladium-catalyzed cross-coupling reactions are well-established methods for functionalizing halogenated pyridines, there are numerous other modern synthetic methodologies that could be applied to this compound to explore novel derivatization pathways. sigmaaldrich.comorganic-chemistry.org
C-H Functionalization: Recent advances in C-H functionalization chemistry offer the potential to directly introduce new substituents onto the pyridine or phenyl rings without the need for pre-installed leaving groups. nih.govanalytik.newsresearchgate.netnih.govfigshare.com This could provide access to novel derivatives that are not easily accessible through traditional cross-coupling methods.
Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild reaction conditions. This methodology could be used to introduce novel functional groups onto the this compound scaffold.
Flow Chemistry: Performing reactions in continuous flow reactors can offer several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and easier scalability. The development of flow-based syntheses for the derivatization of this compound could streamline the production of libraries and facilitate its use in larger-scale applications.
Challenges and Future Perspectives in the Academic Research of Halogenated Pyridine Chemistry
The selective functionalization of polyhalogenated pyridines remains a significant challenge in organic synthesis. nih.govmountainscholar.org Achieving high regioselectivity in reactions involving multiple halogen atoms with similar reactivity can be difficult. The development of new catalytic systems and synthetic methodologies that can differentiate between various C-halogen bonds is an active area of research.
Another challenge is the potential for dehalogenation or other side reactions, which can reduce the yield and purity of the desired products. Careful optimization of reaction conditions is often required to minimize these unwanted processes.
Future research in this area will likely focus on the development of more efficient and selective methods for the synthesis and functionalization of halogenated pyridines. This will include the exploration of new catalysts, the use of novel directing groups to control regioselectivity, and the application of emerging technologies such as machine learning to predict reaction outcomes and optimize reaction conditions. The continued development of this field will provide access to a wider range of novel halogenated pyridine derivatives with potential applications in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-Bromo-2-chloro-4-(4-chlorophenyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : Halogenated pyridine derivatives are typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, describes a multi-step synthesis of a related chlorophenyl-pyridine derivative using dichloromethane and sodium hydroxide, achieving 99% purity after rigorous washing and purification . To optimize yields, researchers should adjust stoichiometry, solvent polarity, and reaction temperature. Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. How can the purity of this compound be validated, and what analytical techniques are most reliable?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>95% as per ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For halogenated compounds, elemental analysis (C, H, N, Br, Cl) is essential to verify stoichiometry .
Q. What safety protocols are critical when handling halogenated pyridine derivatives?
- Methodological Answer : and outline safety measures:
- Use fume hoods to avoid inhalation (H333 hazard) .
- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (P280/P305+P351+P338) .
- Store in airtight containers away from ignition sources (P210) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for halogenated pyridine derivatives?
- Methodological Answer : Ambiguities in NMR spectra (e.g., coupling constants for adjacent halogens) may arise due to anisotropic effects or steric hindrance. Computational tools like density functional theory (DFT) can simulate spectra for comparison. demonstrates the use of InChI-key validated structures to cross-reference experimental and theoretical data . For crystallographic validation, single-crystal X-ray diffraction (as in ) provides definitive bond-length and angle data .
Q. What strategies are effective for functionalizing the pyridine ring while preserving bromo/chloro substituents?
- Methodological Answer : Bromine and chlorine substituents are susceptible to displacement under harsh conditions. highlights phosphonylation of bromopyridines using triethyl phosphite under inert atmospheres, retaining halogen integrity . For regioselective modifications, directing groups (e.g., -NH₂) can be introduced temporarily and removed post-functionalization.
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Software like Gaussian or ORCA can calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, ’s PubChem-derived InChI data enables molecular docking studies to assess binding affinities in catalytic systems . Pair these models with experimental kinetic studies to refine predictive accuracy.
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies in reported melting points or solubility for halogenated pyridines?
- Methodological Answer : Variations in melting points (e.g., vs. 18) may stem from polymorphic forms or impurities. Recrystallize the compound in multiple solvents (hexane, ethanol) and characterize via differential scanning calorimetry (DSC). Solubility contradictions require standardized solvent systems (e.g., DMSO-d₆ for NMR consistency) .
Q. What experimental controls are essential when studying the biological activity of halogenated pyridines?
- Methodological Answer : Include positive/negative controls (e.g., cisplatin for cytotoxicity assays) and validate compound stability under assay conditions (pH, temperature). emphasizes structural comparisons with imidazo-pyridines or benzoxazoles to isolate bioactivity contributions of the chlorophenyl group .
Tables for Key Data
| Property | Technique | Reference |
|---|---|---|
| Purity (>95%) | HPLC/UV | |
| Structural Validation | ¹H/¹³C NMR, HRMS | |
| Melting Point Analysis | DSC | |
| Safety Storage | Airtight containers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
